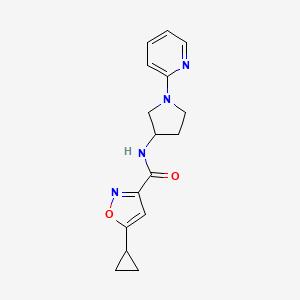

5-环丙基-N-(1-(吡啶-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺

货号 B2512033

CAS 编号:

1795471-14-5

分子量: 298.346

InChI 键: OBWKNAMOXNKPTF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-cyclopropyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

科学研究应用

- Recent studies have explored the potential of this compound as an antifibrotic agent. In screening experiments, some derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone . Fibrosis is a pathological process characterized by excessive tissue scarring, and finding effective antifibrotic agents is crucial for treating conditions such as liver fibrosis, pulmonary fibrosis, and kidney fibrosis.

- The pyrrolidine ring in this compound serves as a versatile scaffold for drug development. Medicinal chemists often use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases. The sp3-hybridization of the pyrrolidine ring allows efficient exploration of pharmacophore space, contributing to drug selectivity and three-dimensional coverage .

- The synthesis of N-(pyridin-2-yl)amides involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . This reaction pathway provides a useful method for constructing amide linkages, which are essential in drug design.

- The stereoisomers of the pyrrolidine ring, along with the spatial orientation of substituents, significantly impact the biological profile of drug candidates. Enantioselective proteins recognize different stereoisomers differently, affecting binding modes and activity .

- Pyrrolidine-2,5-dione, a related scaffold, has emerged as valuable in epilepsy treatment . Researchers have synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, exploring their antiepileptic potential.

Antifibrotic Agents

Medicinal Chemistry and Drug Design

C–C Bond Cleavage Reactions

Stereogenicity and Enantioselectivity

Epilepsy Treatment

属性

IUPAC Name |

5-cyclopropyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(13-9-14(22-19-13)11-4-5-11)18-12-6-8-20(10-12)15-3-1-2-7-17-15/h1-3,7,9,11-12H,4-6,8,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWKNAMOXNKPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

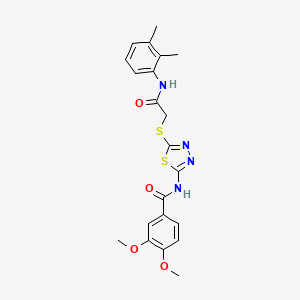

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)